N-(2-fluorophenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(2-fluorophenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a fluorophenyl group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This can be done using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the fluorinated nitrobenzene derivative with an amine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination steps, and automated systems for the amidation process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-3-methyl-4-nitrobenzamide.
Substitution: Formation of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide.
Oxidation: Formation of N-(2-fluorophenyl)-3-carboxy-4-nitrobenzamide.
Scientific Research Applications
N-(2-fluorophenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorophenyl group enhances its binding affinity to certain receptors, making it a potent inhibitor of specific enzymes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)-3-methyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(2-fluorophenyl)-3-methyl-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
N-(2-fluorophenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a fluorophenyl group and a nitro group, which confer distinct electronic and steric properties. These properties make it particularly useful in medicinal chemistry for designing molecules with specific biological activities and in materials science for creating compounds with unique physical properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-8-10(6-7-13(9)17(19)20)14(18)16-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXYYCUQNFRDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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